3-Fluoropiperidin-4-one
Overview
Description
3-Fluoropiperidin-4-one is an organic compound with the molecular formula C5H8FNO. It is a solid substance that appears as colorless to light yellow crystals. This compound is known for its distinctive odor and is soluble in organic solvents like ethanol and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoropiperidin-4-one can be synthesized through various methods. One common approach involves the reaction of fluorinated alkanes with ketones. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions can yield a single cis enantiomer with high diastereo- and enantioselectivity . This method can be scaled up to produce multi-gram quantities with a 60% yield after crystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: As mentioned earlier, Noyori reduction is a notable example.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Noyori reduction of 1-Boc-3-fluoropiperidin-4-one yields a single cis enantiomer .
Scientific Research Applications
3-Fluoropiperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended
Properties
IUPAC Name |
3-fluoropiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649107 | |
Record name | 3-Fluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070955-78-0 | |
Record name | 3-Fluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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